8-methyl-N-(5-methyl-3-isoxazolyl)-2-(4-pyridinyl)-4-quinolinecarboxamide
説明
8-methyl-N-(5-methyl-3-isoxazolyl)-2-(4-pyridinyl)-4-quinolinecarboxamide, also known as TAK-659, is a small molecule inhibitor that has been recently developed as a potential therapeutic agent for the treatment of various types of cancer.
作用機序
8-methyl-N-(5-methyl-3-isoxazolyl)-2-(4-pyridinyl)-4-quinolinecarboxamide selectively inhibits BTK, which is a key enzyme involved in the B-cell receptor (BCR) signaling pathway. BTK plays a crucial role in the survival and proliferation of B-cells, and its dysregulation has been implicated in the development and progression of various B-cell malignancies. This compound binds to the active site of BTK and blocks its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It also inhibits the activation of downstream signaling pathways, such as AKT and ERK, which are involved in cell survival and proliferation. This compound has been found to have minimal toxicity and good pharmacokinetic properties in preclinical studies.
実験室実験の利点と制限
8-methyl-N-(5-methyl-3-isoxazolyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has several advantages for lab experiments, including its selectivity for BTK, its potent anti-tumor activity, and its good pharmacokinetic properties. However, there are also some limitations to its use in lab experiments, such as the need for specialized equipment and expertise to synthesize and handle the compound, as well as the potential for off-target effects and toxicity.
将来の方向性
There are several future directions for the development and application of 8-methyl-N-(5-methyl-3-isoxazolyl)-2-(4-pyridinyl)-4-quinolinecarboxamide. One potential area of research is the combination of this compound with other targeted therapies or chemotherapy agents to enhance its anti-tumor activity and overcome drug resistance. Another direction is the investigation of the role of BTK in other diseases, such as autoimmune disorders and inflammatory conditions, and the potential use of this compound in these indications. Additionally, further preclinical and clinical studies are needed to evaluate the safety and efficacy of this compound in humans.
科学的研究の応用
8-methyl-N-(5-methyl-3-isoxazolyl)-2-(4-pyridinyl)-4-quinolinecarboxamide has been shown to have potent anti-tumor activity in preclinical studies. It has been tested in various cancer cell lines and animal models, including diffuse large B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma. This compound has been found to inhibit the growth and survival of cancer cells by targeting the Bruton's tyrosine kinase (BTK) pathway.
特性
IUPAC Name |
8-methyl-N-(5-methyl-1,2-oxazol-3-yl)-2-pyridin-4-ylquinoline-4-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N4O2/c1-12-4-3-5-15-16(20(25)23-18-10-13(2)26-24-18)11-17(22-19(12)15)14-6-8-21-9-7-14/h3-11H,1-2H3,(H,23,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIDNBKLJZIQIGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=NC=C3)C(=O)NC4=NOC(=C4)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。